2-[(2-bromophenyl)amino]-5,5-bis(hydroxymethyl)-1,3-thiazol-4(5H)-one
Description
Properties
Molecular Formula |
C11H11BrN2O3S |
|---|---|
Molecular Weight |
331.19 g/mol |
IUPAC Name |
2-(2-bromophenyl)imino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H11BrN2O3S/c12-7-3-1-2-4-8(7)13-10-14-9(17)11(5-15,6-16)18-10/h1-4,15-16H,5-6H2,(H,13,14,17) |
InChI Key |
JWKACUMNUPDWDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=C2NC(=O)C(S2)(CO)CO)Br |
solubility |
>49.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Formation via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classical route for constructing thiazole rings. For the target compound, this method involves reacting a brominated α-haloketone with a thiourea derivative bearing hydroxymethyl groups.
Procedure :
-
Synthesis of 5-(2-bromoacetyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one : Bromination of acetylacetone derivatives using HBr/acetic acid yields the α-bromoketone intermediate.
-
Reaction with Thiourea : The α-bromoketone reacts with N-(2-bromophenyl)thiourea in ethanol under reflux to form the thiazole ring. Hydroxymethyl groups are introduced via in situ reduction of acetylated intermediates using NaBH4.
Optimization :
Epoxyketone-Mediated Cyclization
Epoxyketones serve as electrophilic intermediates for thiazole formation. This method, adapted from thiazolo-bisnoralcohol syntheses, involves:
Steps :
-
Epoxidation : Treating bisnoralcohol analogs with H2O2/NaOH generates an epoxyketone.
-
Ring-Opening with Thiourea : The epoxyketone reacts with N-(2-bromophenyl)thiourea in acetic acid at 100°C, forming the thiazole ring. Hydroxymethyl groups are retained via careful pH control during workup.
Conditions :
Multi-Step Synthesis via Bromination and Functionalization
Bromophenylamino Group Installation
The 2-bromophenylamino group is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann coupling:
SNAr Route :
-
Substrate : 2-amino-5,5-bis(hydroxymethyl)-1,3-thiazol-4(5H)-one.
-
Reaction : React with 1-bromo-2-iodobenzene in DMF at 120°C using CuI as a catalyst.
Ullmann Coupling :
Hydroxymethyl Group Introduction
Hydroxymethylation is achieved via:
-
Mannich Reaction : Formaldehyde and ammonium chloride in ethanol.
-
Acetylation-Reduction : Acetylate the thiazole core followed by NaBH4 reduction.
Example :
-
Acetylate position 5 using acetic anhydride.
One-Pot Synthesis Approaches
A one-pot method streamlines the synthesis by combining bromination, cyclization, and functionalization:
Procedure :
-
Bromination : Treat acetylacetone with NBS in CCl4 to form 3-bromoacetylacetone.
-
Thiocyanation : React with KSCN to yield 3-thiocyanoacetylacetone.
-
Condensation : Add 2-bromoaniline and formaldehyde in ethanol under reflux.
Mechanism :
-
Thiazole ring forms via cyclization of the thiocyano intermediate.
Comparative Analysis of Preparation Methods
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Hantzsch Synthesis | α-Bromoketone + thiourea | 60–75 | High regioselectivity | Multi-step purification |
| Epoxyketone Route | Epoxide + thiourea | 70–85 | Mild conditions | Requires specialized substrates |
| One-Pot Synthesis | Bromination + cyclization | 65–75 | Time-efficient | Moderate yield |
| Ullmann Coupling | Cu-catalyzed coupling | 55–70 | Late-stage functionalization | Costly catalysts |
Chemical Reactions Analysis
Types of Reactions
2-[(2-bromophenyl)amino]-5,5-bis(hydroxymethyl)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.
Major Products Formed
Oxidation: Formation of 2-[(2-bromophenyl)amino]-5,5-bis(formyl)-1,3-thiazol-4(5H)-one.
Reduction: Formation of 2-[(2-phenyl)amino]-5,5-bis(hydroxymethyl)-1,3-thiazol-4(5H)-one.
Substitution: Formation of 2-[(2-substituted phenyl)amino]-5,5-bis(hydroxymethyl)-1,3-thiazol-4(5H)-one.
Scientific Research Applications
2-[(2-bromophenyl)amino]-5,5-bis(hydroxymethyl)-1,3-thiazol-4(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(2-bromophenyl)amino]-5,5-bis(hydroxymethyl)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to hydrophobic pockets in proteins, while the thiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural Analogues in the Thiazol-4(5H)-one Family
Example Compound : N,N'-Bis(5-arylidene-4-oxo-4,5-dihydrothiazolin-2-yl)piperazine derivatives (e.g., compound 5d from ).
- Core Structure : These compounds feature a thiazol-4(5H)-one ring conjugated with arylidene groups (e.g., benzylidene) and linked via a piperazine bridge.
- Key Differences : Unlike the target compound, these analogues lack hydroxymethyl substituents and instead incorporate extended aromatic systems (arylidene) and piperazine spacers, which enhance rigidity and influence kinase selectivity .
- Functional Impact: The presence of arylidene groups in compound 5d correlates with nanomolar inhibition of DYRK1A kinase (IC₅₀ = 0.041 μM), suggesting that aromatic π-π interactions are critical for kinase binding. The absence of bromine in these analogues may reduce steric hindrance, facilitating enzyme interaction .
Brominated Heterocyclic Analogues
Example Compound : 5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-N-(2-methylphenyl)-1,3,4-oxadiazol-2-amine ().
- Core Structure : This compound combines a benzoxazole ring with a 1,3,4-oxadiazole moiety and a 3-bromophenyl group.
- The bromine is positioned at the 3-position of the phenyl ring, which may affect steric and electronic interactions compared to the 2-bromophenyl group in the target compound .
Kinase Inhibition
- The hydroxymethyl groups may confer solubility advantages for in vitro assays.
- Compound 5d () : Exhibits selective inhibition of DYRK1A (IC₅₀ = 0.041 μM), attributed to its bis-arylidene-thiazol-4(5H)-one scaffold. The absence of hydroxymethyl groups in 5d may limit solubility but enhance membrane permeability .
Cytotoxicity and Solubility
- Hydroxymethyl Groups: The target compound’s bis(hydroxymethyl) substituents likely improve aqueous solubility compared to non-polar analogues, akin to the role of hydroxymethyl groups in buffers like BisTris (). This could enhance bioavailability in hydrophilic environments .
- Bromophenyl Moieties : Both the target compound and the benzoxazole derivative () leverage bromine for halogen bonding with biological targets, though positional isomerism (2- vs. 3-bromophenyl) may influence binding specificity .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
2-[(2-bromophenyl)amino]-5,5-bis(hydroxymethyl)-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered interest due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.
- Molecular Formula : C11H11BrN2O3S
- Molecular Weight : 331.19 g/mol
- IUPAC Name : 2-(2-bromophenyl)imino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one
Biological Activity Overview
The biological activity of 2-[(2-bromophenyl)amino]-5,5-bis(hydroxymethyl)-1,3-thiazol-4(5H)-one has been investigated in various contexts:
Antimicrobial Activity
Several studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2-[(2-bromophenyl)amino]-5,5-bis(hydroxymethyl)-1,3-thiazol-4(5H)-one have shown effectiveness against a range of bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Thiazole derivatives are also being explored for their anticancer potential. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms such as:
- Inhibition of topoisomerase enzymes
- Induction of oxidative stress leading to cell death
A study demonstrated that certain thiazole derivatives could inhibit the proliferation of cancer cell lines in vitro, suggesting that 2-[(2-bromophenyl)amino]-5,5-bis(hydroxymethyl)-1,3-thiazol-4(5H)-one may exhibit similar properties.
Anti-inflammatory Effects
Thiazoles have been noted for their anti-inflammatory activities. Compounds in this class can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This suggests a potential therapeutic application for conditions characterized by excessive inflammation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of thiazole derivatives. Modifications at specific positions on the thiazole ring or the attached phenyl group can significantly influence potency and selectivity against target enzymes or receptors.
| Modification | Effect on Activity |
|---|---|
| Bromination at phenyl ring | Increased antimicrobial activity |
| Hydroxymethyl groups | Enhanced solubility and bioavailability |
| Substitution patterns | Altered selectivity towards specific cancer cell lines |
Case Studies and Research Findings
- Antimicrobial Evaluation : A study evaluated several thiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that compounds with bromine substitutions exhibited higher inhibition zones compared to their non-brominated counterparts .
- Anticancer Activity Assessment : In vitro studies on lung cancer cell lines showed that thiazole compounds led to significant reductions in cell viability, particularly when combined with chemotherapeutic agents .
- Inflammation Model : In vivo models demonstrated that thiazole derivatives could reduce edema and inflammatory markers in induced arthritis models, suggesting a promising avenue for further research into anti-inflammatory therapies .
Q & A
Q. What synthetic methodologies are most effective for preparing 2-[(2-bromophenyl)amino]-5,5-bis(hydroxymethyl)-1,3-thiazol-4(5H)-one?
The compound can be synthesized via multi-step reactions involving thiazole ring formation, bromophenyl substitution, and hydroxymethylation. A typical approach includes:
- Step 1 : Condensation of thiourea derivatives with α-bromo ketones to form the thiazole core.
- Step 2 : Introduction of the 2-bromophenylamino group via nucleophilic substitution.
- Step 3 : Bis-hydroxymethylation using formaldehyde under controlled pH and temperature. Reaction conditions (e.g., solvent, catalyst, and temperature) must be optimized to avoid side products like over-methylated derivatives .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : Confirm substitution patterns (e.g., bromophenyl protons at δ 7.2–7.8 ppm, hydroxymethyl groups at δ 4.5–5.0 ppm).
- X-ray Crystallography : Resolve the 3D structure, including bond angles and intermolecular interactions. SHELXL software is widely used for refinement, ensuring R-factors < 0.05 for high precision .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₂H₁₄BrN₃O₂S: 352.1) .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity while maintaining stability?
- Substituent Analysis : Replace bromine with fluorine to improve metabolic stability and target affinity, as seen in fluorinated analogs with enhanced anticancer activity .
- Hydroxymethyl Optimization : Convert hydroxymethyl groups to ester prodrugs for better membrane permeability, followed by enzymatic hydrolysis in vivo .
- SAR Studies : Compare IC₅₀ values against enzyme targets (e.g., 11β-HSD1 inhibition) to identify critical pharmacophores .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
- Standardized Assays : Use consistent enzyme sources (e.g., recombinant human 11β-HSD1) and buffer conditions (pH 7.4, 37°C) to minimize variability .
- Data Normalization : Correct for batch-to-batch differences in compound purity via HPLC quantification (>98% purity required) .
- Cross-Validation : Combine in vitro enzyme assays with cell-based models (e.g., cancer cell lines) to confirm target engagement .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes like 11β-HSD1, focusing on hydrogen bonding with NADPH cofactors and hydrophobic interactions with the bromophenyl group .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions (e.g., salt concentration, temperature) .
- QSAR Models : Corrogate electronic parameters (e.g., Hammett σ values for substituents) with bioactivity data to design derivatives .
Q. What crystallographic parameters are critical for refining the compound’s structure using SHELX?
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 133 K to minimize thermal motion artifacts .
- Refinement Metrics : Aim for R-factor < 0.025 and wR² < 0.065, with a data-to-parameter ratio > 15 to ensure reliability .
- Validation Tools : Employ PLATON to check for missed symmetry or disorder in the hydroxymethyl groups .
Methodological Considerations
Q. How to assess the compound’s stability under physiological conditions?
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC (retention time shifts indicate instability) .
- Thermal Analysis : Perform TGA/DSC to determine decomposition temperatures (>200°C suggests thermal robustness) .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track absorbance changes to identify photo-degradation pathways .
Q. What strategies mitigate solubility challenges during in vitro assays?
- Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility without cytotoxicity .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size < 200 nm) for sustained release in cell culture media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
